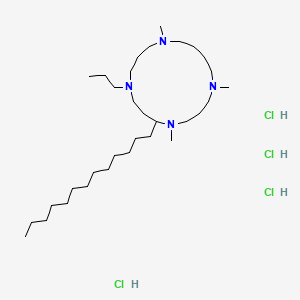
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride is a complex organic compound with a unique structure. This compound is part of the macrocyclic tetraamine family, known for its ability to form stable complexes with various metal ions. Its structure includes multiple nitrogen atoms that can coordinate with metals, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride typically involves the condensation of appropriate amines with alkyl halides under controlled conditions. The reaction often requires a solvent such as methanol or ethanol and a catalyst like sodium ethoxide to facilitate the formation of the macrocyclic structure. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds, followed by cyclization and purification steps. The use of high-pressure reactors and advanced purification techniques like chromatography ensures the production of high-purity this compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of new macrocyclic compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate metal ions.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can stabilize metal ions in various oxidation states, making the compound useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific application, such as binding to bacterial cell walls in antimicrobial applications or interacting with metal ions in catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,9,13-Tetraazacyclohexadecane: Another macrocyclic tetraamine with similar coordination properties but a different ring size.
1,4,8,11-Tetraazacyclotetradecane: A smaller macrocyclic tetraamine with different chemical properties and applications.
Uniqueness
1,5,9,13-Tetraazacycloheptadecane, 1,5,13-trimethyl-9-propyl-6-tridecyl-, tetrahydrochloride is unique due to its specific ring size and functional groups, which provide distinct coordination chemistry and reactivity. Its ability to form stable complexes with a wide range of metal ions makes it particularly valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
863972-94-5 |
|---|---|
Molekularformel |
C32H72Cl4N4 |
Molekulargewicht |
654.7 g/mol |
IUPAC-Name |
1,5,13-trimethyl-9-propyl-6-tridecyl-1,5,9,13-tetrazacycloheptadecane;tetrahydrochloride |
InChI |
InChI=1S/C32H68N4.4ClH/c1-6-8-9-10-11-12-13-14-15-16-17-22-32-23-31-36(24-7-2)30-21-28-34(4)26-19-18-25-33(3)27-20-29-35(32)5;;;;/h32H,6-31H2,1-5H3;4*1H |
InChI-Schlüssel |
ZZERAVOCDDGCFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC1CCN(CCCN(CCCCN(CCCN1C)C)C)CCC.Cl.Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



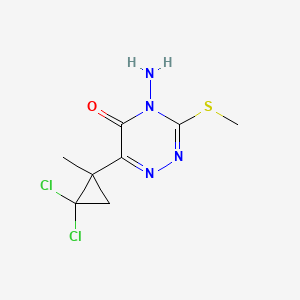
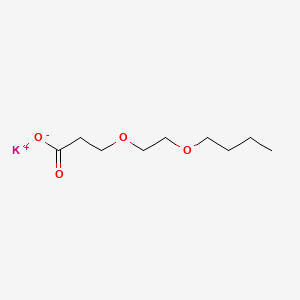


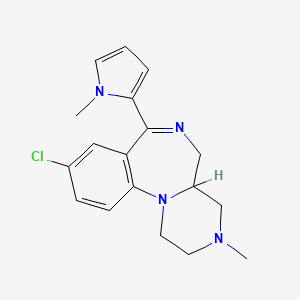
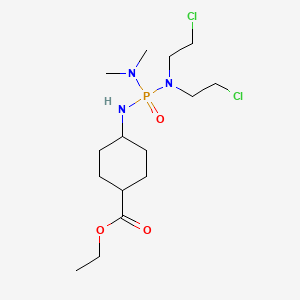
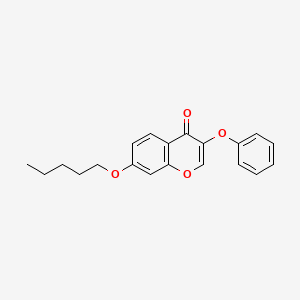
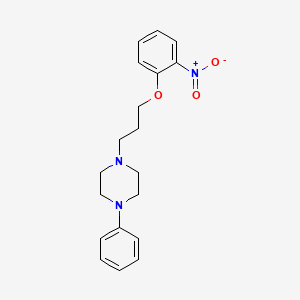
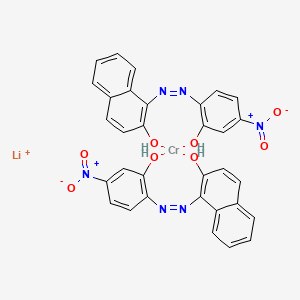

![2-ethyl-5-(1H-indol-3-yl)-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12696214.png)
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)

